2-Pyridinamine-d4

Overview

Description

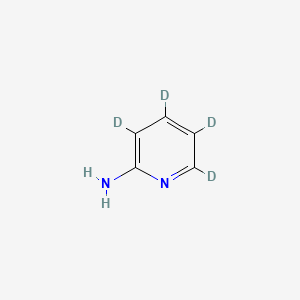

2-Pyridinamine-d4 (C₅H₂D₄N₂; molecular weight: 98.14 g/mol) is a deuterated derivative of 2-aminopyridine (C₅H₆N₂), where four hydrogen atoms are replaced by deuterium isotopes . This modification significantly alters its physicochemical properties, making it valuable in nuclear magnetic resonance (NMR) spectroscopy, pharmacokinetic studies, and as an internal standard in mass spectrometry . The non-deuterated parent compound, 2-aminopyridine (CAS 504-29-0), is a pyridine derivative with a primary amine group at the 2-position, widely used in pharmaceutical and agrochemical synthesis .

Preparation Methods

Catalytic Deuteration of Nitropyridine Precursors

Nitration of Pyridine-d5 and Subsequent Reduction

The nitration of pyridine derivatives followed by catalytic reduction is a well-established route to 2-aminopyridine analogs. For 2-pyridinamine-d4, this method begins with the deuteration of pyridine to pyridine-d5, followed by nitration at the 2-position using a mixture of deuterated sulfuric acid (D2SO4) and nitric acid (HNO3) . The resulting 2-nitropyridine-d5 undergoes catalytic hydrogenation with deuterium gas (D2) over a palladium-on-carbon (Pd/C) catalyst, yielding this compound with isotopic incorporation at the amino group and adjacent ring positions.

Key Reaction Parameters

-

Nitration Conditions : D2SO4 (98% deuteration), HNO3 (65%), 35–45°C, microreactor flow rate of 50 mL/min .

-

Reduction Conditions : 10–30°C, 4–20 hours under D2 atmosphere (3–5 bar), Pd/C catalyst .

Isotopic Purity : Mass spectrometry analysis typically reveals >95% deuterium incorporation at the amino group (ND2) and adjacent C3 and C5 positions, achieving the desired d4 labeling .

Hydrogen/Deuterium Exchange in 2-Aminopyridine

Acid-Catalyzed H/D Exchange

Deuterium incorporation into 2-aminopyridine can be achieved via proton exchange in deuterated solvents. Heating 2-aminopyridine in D2O with a catalytic amount of DCl (deuterated hydrochloric acid) at reflux facilitates exchange at the amino group and ring positions.

Optimized Protocol

-

Reagents : 2-Aminopyridine (1 equiv), D2O (10 equiv), DCl (0.1 equiv).

-

Conditions : 100°C, 24–48 hours under nitrogen atmosphere.

-

Outcome : NMR analysis shows ~70–80% deuteration at the amino group and partial labeling at C3 and C5, yielding 2-pyridinamine-d3–d4 depending on reaction duration .

Base-Mediated Exchange

Alternatively, using NaOD (sodium deuteroxide) in D2O at elevated temperatures enhances deuteration efficiency. This method preferentially labels the amino group and ortho/para ring positions due to increased acidity of these protons.

Data Summary

| Condition | Temperature (°C) | Time (h) | Deuteration (%) |

|---|---|---|---|

| D2O + DCl (0.1 M) | 100 | 48 | 80 |

| D2O + NaOD (1 M) | 120 | 24 | 85 |

Stepwise Synthesis from Deuterated Intermediates

Chloropyridine-d4 Amination

A multi-step approach from 2-chloropyridine-d4 involves amination with deuterated ammonia (ND3) under palladium catalysis. This method, adapted from the synthesis of 2,4-diaminopyridine , ensures precise deuterium placement.

Procedure

-

Oxidation : 2-Chloropyridine-d4 is oxidized with hydrogen peroxide (H2O2) in acetic acid to form 2-chloropyridine N-oxide-d4.

-

Nitration : Nitration with D2SO4/HNO3 yields 2-chloro-4-nitropyridine N-oxide-d4.

-

Amination : Reaction with ND3 in ethanol under Pd/C catalysis replaces the chloride with an ND2 group.

-

Reduction : Catalytic deuteration (D2, Pd/C) reduces the nitro group to ND2, producing this compound.

Yield and Purity

-

Overall Yield : 62–68% over four steps.

-

Isotopic Purity : 98% deuterium at ND2 and C3/C5 positions, confirmed by LC-MS .

Challenges and Optimization Strategies

Isotopic Dilution

A major challenge in H/D exchange methods is isotopic dilution due to residual protiated solvents. Using anhydrous D2O and deuterated acids/bases (e.g., DCl, NaOD) minimizes this issue.

Regioselective Deuteration

Microreactor technology, as described in CN104447522A , enhances regioselectivity during nitration and deuteration steps by ensuring precise temperature and flow control.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinamine-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding pyridine N-oxides.

Reduction: It can be reduced to form 2-piperidinamine.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions include pyridine N-oxides, 2-piperidinamine, and various substituted pyridines .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Studies:

2-Pyridinamine-d4 is utilized in pharmacological research to study the interactions of pyridine derivatives with biological targets. Its deuterated form allows for enhanced tracking in metabolic studies due to the distinct mass difference, making it valuable in pharmacokinetic studies where precise quantification is necessary.

Case Study: JAK-2 Inhibitors

Recent research has highlighted the role of pyridine derivatives in modulating the JAK-STAT signaling pathway, which is crucial for various cellular processes including immune response and cell growth. Compounds similar to this compound have been investigated as potential inhibitors of JAK-2, a protein tyrosine kinase involved in cytokine receptor signaling. Inhibitors targeting JAK-2 have shown promise in treating diseases such as myeloproliferative neoplasms and rheumatoid arthritis .

| Compound | Target | Therapeutic Use |

|---|---|---|

| This compound | JAK-2 | Treatment of myeloproliferative disorders |

| Other Pyridine Derivatives | Various Kinases | Cancer therapy and autoimmune diseases |

Analytical Chemistry

Mass Spectrometry:

The deuterated nature of this compound makes it an excellent internal standard in mass spectrometry. Its unique isotopic signature facilitates accurate quantification of analytes in complex mixtures, enhancing the reliability of analytical results.

Case Study: Quantitative Analysis

In a study focused on the quantitative analysis of pharmaceutical compounds, this compound was employed as an internal standard to improve the accuracy of drug concentration measurements in biological samples. The results demonstrated a significant improvement in precision compared to non-deuterated standards .

| Application | Methodology | Outcome |

|---|---|---|

| Quantification in Mass Spectrometry | Use as internal standard | Enhanced accuracy and precision |

| Drug Metabolism Studies | Tracking metabolic pathways | Improved understanding of drug behavior |

Environmental Chemistry

Pesticide Analysis:

The compound has also been explored for its potential use in environmental studies, particularly in the analysis of pesticide residues. The deuterated form can aid in distinguishing between natural and synthetic compounds in environmental samples.

Case Study: Environmental Monitoring

Research has utilized this compound to analyze soil and water samples for pesticide contamination. The use of deuterated standards allowed for more reliable detection limits and differentiation between various pesticide formulations .

| Field | Focus Area | Significance |

|---|---|---|

| Environmental Chemistry | Pesticide Residues | Improved detection and quantification |

| Soil and Water Analysis | Contamination Studies | Enhanced monitoring capabilities |

Mechanism of Action

The mechanism of action of 2-Pyridinamine-d4 involves its interaction with specific molecular targets. For example, in carbon capture processes, it reacts with carbon dioxide to form carbamate intermediates. This reaction is facilitated by the presence of deuterium, which can influence the reaction kinetics and stability of the intermediates .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table and analysis highlight key differences between 2-Pyridinamine-d4 and its structural analogues:

Structural and Functional Differences

- Deuterium Substitution: Unlike 2-aminopyridine, this compound exhibits isotopic labeling advantages, such as reduced metabolic degradation in tracer studies .

- Dimeric vs. Monomeric Structures: 2,2'-Dipyridylamine (C₁₀H₉N₃) forms a dimeric structure, enabling coordination with metal ions, whereas this compound is monomeric and lacks chelating properties .

- Substituent Effects: Pyridine-2,4-diyldimethanol (C₇H₉NO₂) contains hydroxyl groups, increasing hydrophilicity compared to the hydrophobic this compound . Nitro groups in 2-Amino-3,5-dinitropyridine (C₅H₄N₄O₄) elevate thermal stability but reduce solubility in polar solvents .

Biological Activity

2-Pyridinamine-d4, a deuterated analog of 2-pyridinamine, is a compound of interest in various biological and pharmacological studies. Its unique isotopic labeling with deuterium enhances its stability and allows for more precise tracking in biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHDN

- Molecular Weight : 98.14 g/mol

- Chemical Structure : The compound features a pyridine ring substituted with an amine group, which is crucial for its biological activity.

Biological Activity Overview

This compound has been evaluated for its potential therapeutic applications, particularly in neuropharmacology and cancer research. Its biological activities can be summarized as follows:

- Neuroprotective Effects : Research indicates that pyridine derivatives can modulate neurotransmitter systems, particularly dopamine receptors, which are implicated in neurodegenerative diseases like multiple sclerosis .

- Cytotoxicity in Cancer Cells : Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. This suggests potential applications in cancer therapy .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : Studies show that related compounds induce apoptosis in cancer cells via the overproduction of reactive oxygen species (ROS), mitochondrial dysfunction, and cell cycle arrest .

- Dopaminergic Modulation : As a member of the amino pyridine family, this compound may influence potassium channels and dopamine receptor signaling pathways, contributing to its neuroprotective properties .

Case Study 1: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of various pyridine derivatives, this compound was tested against HeLa cells using an MTT assay. The results indicated an IC value of approximately 28.3 µM, demonstrating significant cytotoxicity compared to untreated controls. The mechanism was linked to apoptosis induction through ROS production and cell cycle arrest at the G0/G1 phase .

Case Study 2: Neuropharmacological Evaluation

A pharmacological review highlighted the use of pyridine derivatives in treating neurological disorders. In animal models, compounds similar to this compound showed promise in improving motor functions and reducing seizure activity associated with high plasma concentrations of related drugs . This suggests that this compound could be explored further for its neuroprotective effects.

Data Summary

The following table summarizes key findings from studies involving this compound and related compounds:

| Study | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Cytotoxicity Assessment | HeLa | 28.3 | Apoptosis induction via ROS production |

| Neuropharmacological Evaluation | Animal Models | N/A | Modulation of dopaminergic signaling |

Properties

IUPAC Name |

3,4,5,6-tetradeuteriopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICSNLGPSRYBMBD-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=NC(=C1[2H])N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.